2,2,2-Trifluoroethyl acrylate
Overview
Description
2,2,2-Trifluoroethyl acrylate is a monomer that is part of a broader class of alkyl 2-trifluoromethacrylates and 2-(trifluoromethyl)acrylic acids, which are significant due to their applications in high-tech fields and their low toxicity, easy availability, and handling . These monomers are versatile and can be used to create a variety of functional groups, leading to materials with applications in lithography, molecularly imprinted polymers, optics, adsorbents, polymer electrolyte membranes for fuel cells, lithium-ion batteries, protective stone coatings, multicompartmental micelles, and nanocomposites .
Synthesis Analysis
The synthesis of 2,2,2-Trifluoroethyl acrylate-related monomers typically starts from 3,3,3-trifluoropropene. These monomers can be transformed into various original monomers with functional groups such as epoxide, cyclic ethers, oligo(ethylene oxide), or perfluorinated groups . For instance, a monomer containing a C6F13 side chain was synthesized and copolymerized with vinylidene fluoride (VDF), showing the versatility in the synthesis of fluorinated acrylates .
Molecular Structure Analysis
The molecular structure of 2,2,2-Trifluoroethyl acrylate-related compounds is characterized by the presence of fluorinated side chains, which significantly influence the physical and chemical properties of the resulting polymers. The electron-withdrawing nature of the trifluoromethyl group affects the polymerization behavior and the stability of the monomers .
Chemical Reactions Analysis
Chemical reactions involving 2,2,2-Trifluoroethyl acrylate and its derivatives include homopolymerization under anionic conditions and copolymerization with electron-donating monomers . Aza-Michael addition of nosyloxycarbamates to 2-(trifluoromethyl)acrylates has been reported, leading to different aminated products under varying conditions . Moreover, the radical copolymerization of these monomers with VDF has been successfully achieved, allowing for the synthesis of block copolymers .
Physical and Chemical Properties Analysis
The physical and chemical properties of polymers derived from 2,2,2-Trifluoroethyl acrylate are influenced by the fluorinated side chains, which impart high thermostability and hydrophobicity . The copolymerization of a monomer with a C6F13 side chain with VDF resulted in random copolymers with varying molecular weights and comonomer incorporation, assessed by NMR spectroscopy . The physicochemical properties of these polymers make them suitable for applications such as optical waveguides .
Scientific Research Applications
1. Energy Storage: Solid-State Lithium Metal Batteries
- Application : 2,2,2-Trifluoroethyl acrylate is used in the development of a novel fluorinated polycarbonate-based electrolyte for high-voltage solid-state lithium metal batteries .
- Method : The electrolyte was prepared by the in-situ polymerization of 2,2,2-trifluoroethyl acrylate and 4-vinyl-1,3-dioxolan-2-one .
- Results : The electrolyte exhibits a high ionic conductivity of 1.33 mS cm −1 and wide electrochemical window of 5.4 V . The Li∣SNSPE-40∣LiNi 0.9 Co 0.05 Mn 0.05 O 2 cell, with a cut-off voltage of 4.5 V, displayed good cycling stability at 0.5 C (1 C = 220 mA g −1) and 26°C (57.4% capacity retention after 300 cycles) .
2. Coating Technology
- Application : 2,2,2-Trifluoroethyl acrylate is used in the preparation of poly (2,2,2-trifluoroethyl methacrylate) coatings modified with methyl acrylate .
- Method : A series of copolymers of 2,2,2-trifluoroethyl methacrylate and methyl acrylate with different copolymer compositions were synthesized by solution polymerization .
- Results : The glass transition temperature of the copolymers decreased with increasing MA content and ranged from 77.5 to 13.4°C for a feed composition of 90 mol% MA monomer .
3. Photonics Applications
- Application : 2,2,2-Trifluoroethyl acrylate is used in the development of low refractive index polymers, materials with less light distortion .
4. Adhesives
- Application : 2,2,2-Trifluoroethyl acrylate is used in the production of adhesives due to its peeling property .
5. Contact Lenses
- Application : 2,2,2-Trifluoroethyl acrylate is used in the production of contact lenses to give them antifouling properties .
6. Functional Coatings
- Application : 2,2,2-Trifluoroethyl acrylate is used in the synthesis of poly (fluoroacrylate)s with tunable wettability and improved adhesion for potential application as functional coatings .
- Method : The synthesis was achieved via radical copolymerization of 2,2,2-trifluoroethyl α-fluoroacrylate (FATRIFE) with 2- (trifluoromethyl)acrylic acid (MAF), an adhesion-promoting monomer .
- Results : A high copolymer MAF content led to both a good adhesion onto metal substrates and to improved hydrophilicity, as revealed by the decrease of the water contact angle from 107° (for a reference PFATRIFE homopolymer) to 81° (for a copolymer containing 42 mol% MAF) .
7. Self-Assembly & Contact Printing
- Application : 2,2,2-Trifluoroethyl acrylate is used in self-assembly and contact printing processes .
8. Pharmaceutical Intermediate
9. Anti-Reflective Coatings
Safety And Hazards
Future Directions
2,2,2-Trifluoroethyl acrylate is mainly used in organic synthesis reactions as an important reagent . It can be used to synthesize special functional monomers to improve the performance of polymers . It can also be used to prepare coating materials, paints, and adhesives . The future directions of 2,2,2-Trifluoroethyl acrylate could involve exploring more applications in these areas.
properties
IUPAC Name |
2,2,2-trifluoroethyl prop-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5F3O2/c1-2-4(9)10-3-5(6,7)8/h2H,1,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBHXIMACZBQHPX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)OCC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5F3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
29036-64-4 | |
Record name | 2-Propenoic acid, 2,2,2-trifluoroethyl ester, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=29036-64-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID0059958 | |
Record name | 2,2,2-Trifluoroethyl acrylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0059958 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,2-Trifluoroethyl acrylate | |
CAS RN |
407-47-6 | |
Record name | 2,2,2-Trifluoroethyl acrylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=407-47-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Propenoic acid, 2,2,2-trifluoroethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000407476 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 407-47-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32611 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Propenoic acid, 2,2,2-trifluoroethyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2,2,2-Trifluoroethyl acrylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0059958 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2,2-trifluoroethyl acrylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.353 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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